molecular formula C21H18ClFN2O4S B3651921 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

Cat. No.: B3651921
M. Wt: 448.9 g/mol
InChI Key: XWMUNXONLWFFIT-UHFFFAOYSA-N
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Description

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is a synthetic organic compound. It is characterized by the presence of a sulfonyl group, a chloro-substituted aniline, and a fluorophenylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of 4-methoxyaniline to introduce the nitro group.

    Reduction: of the nitro group to form 4-methoxyaniline.

    Sulfonylation: of 4-methoxyaniline with a sulfonyl chloride to form the sulfonamide.

    Chlorination: of the aniline ring.

    Acylation: of the sulfonamide with 2-fluorophenylacetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.

    Substitution: The chloro and fluoro groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine.

Scientific Research Applications

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Investigation as a potential pharmaceutical agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-chlorophenyl)acetamide
  • 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-29-17-10-12-18(13-11-17)30(27,28)25(16-8-6-15(22)7-9-16)14-21(26)24-20-5-3-2-4-19(20)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMUNXONLWFFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

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